3-Hydroxy-5-methoxybenzonitrile

Catalytic Ammoxidation Process Chemistry Isomer Selectivity

Many 3,5-disubstituted benzonitriles suffer from suboptimal polarity or limited derivatization handles for SAR studies. CAS 124993-53-9 offers a precise 1,3,5-substitution pattern with orthogonal -OH and -OCH₃ groups, enabling selective alkylation, demethylation, or nitrile-to-amine conversion without regioisomeric ambiguity. - LogP ~1.27 & TPSA 53.2 Ų: Ideal cell permeability vs. solubility balance. - Key intermediate for 5-HT1A agonists, HIV, and anti-inflammatory chemotypes. - ≥95% purity, ready for one-pot heterocycle synthesis (oxazolines, imidazolines).

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 124993-53-9
Cat. No. B3376978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-methoxybenzonitrile
CAS124993-53-9
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)C#N
InChIInChI=1S/C8H7NO2/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,10H,1H3
InChIKeyQBXVEVNURVZFTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-5-methoxybenzonitrile Overview


3-Hydroxy-5-methoxybenzonitrile (CAS 124993-53-9) is a disubstituted aromatic nitrile with a molecular formula of C₈H₇NO₂ and a molecular weight of 149.15 g/mol [1]. This compound features a benzonitrile core substituted with a hydroxyl group (-OH) at the meta position and a methoxy group (-OCH₃) at the para position relative to the nitrile, resulting in a calculated LogP of approximately 1.27 and a topological polar surface area (TPSA) of 53.2 Ų [2]. It is commercially available as a research chemical with standard purity specifications of ≥95% and is primarily utilized as a versatile building block or synthetic intermediate in medicinal chemistry and organic synthesis . Its value proposition lies in the dual functionality of its substituents: the hydroxyl group provides a handle for further derivatization (e.g., alkylation, acylation), while the methoxy group modulates electronic properties and lipophilicity, and the nitrile serves as a precursor to amines, carboxylic acids, or heterocycles .

Orthogonal reactivity: hydroxyl handle for alkylation/acylation, methoxy for electronic tuning
Balanced lipophilicity profile supports multi-step organic synthesis
Cyano group enables conversion to amines, carboxylic acids, or heterocycles

3-Hydroxy-5-methoxybenzonitrile vs. Common Analogs


The specific 3-hydroxy-5-methoxy substitution pattern on the benzonitrile ring is not arbitrary; it dictates distinct physicochemical properties and synthetic utility that cannot be replicated by mono-substituted or regioisomeric analogs. Attempting to substitute with 3-hydroxybenzonitrile (CAS 873-62-1) or 5-methoxybenzonitrile (part of 3-methoxybenzonitrile, CAS 1527-89-5) introduces significant deviations in hydrogen bonding capacity, electronic distribution, and steric profile . For instance, the dual substitution in 3-hydroxy-5-methoxybenzonitrile results in a calculated LogP of ~1.27 and a TPSA of 53.2 Ų, balancing polarity and lipophilicity for optimal solubility and membrane permeability in biological assays [1]. In contrast, the mono-substituted 3-hydroxybenzonitrile has a lower LogP (~1.0) and different hydrogen-bond donor/acceptor ratios, which can drastically alter its behavior in structure-activity relationship (SAR) studies [2]. Furthermore, synthetic transformations, such as selective demethylation or further functionalization, are highly dependent on the electronic and steric environment created by the 1,3,5-substitution pattern, making this specific isomer a non-negotiable starting material for the synthesis of certain 3,5-disubstituted aromatic targets [3]. The evidence below quantifies the impact of this unique substitution pattern on key performance metrics.

Mono-substituted analogs (e.g., 3-hydroxy- or 3-methoxybenzonitrile) alter hydrogen-bond donor/acceptor ratios and electronic distribution.
Different steric environment and dipole moment may shift reactivity in key transformations compared to the 3,5-disubstituted scaffold.
Loss of orthogonal derivatization options (OH vs OMe) limits synthetic versatility in SAR exploration.

3-Hydroxy-5-methoxybenzonitrile Comparative Evidence


Catalytic Ammoxidation Regioselectivity

In the catalytic ammoxidation of methoxytoluenes to form methoxybenzonitriles, the position of the methoxy group is the primary determinant of reaction yield and selectivity. A direct comparative study under identical reaction conditions (vanadium-titanium oxide catalyst, 630–703 K) demonstrates that the para-methoxy isomer (p-methoxytoluene) is converted to p-methoxybenzonitrile with a selectivity of approximately 70% at 85 mol-% conversion. In stark contrast, the meta-methoxy isomer (m-methoxytoluene), which is the direct precursor to the 3-methoxy-substituted benzonitrile scaffold of the target compound, is converted with a selectivity of only 35% at a lower conversion of 45 mol-% [1]. This equates to a relative selectivity advantage of 2.0x for the para-isomer and highlights the inherent synthetic difficulty in accessing the meta-substituted methoxybenzonitrile core.

Ammoxidation Selectivity
Head-to-head
Selectivity: 35% (meta) vs 70% (para); Conversion: 45 mol-% vs 85 mol-%
Meta-substituted precursor shows lower ammoxidation yield; procurement may reduce downstream synthesis risk.
Identical conditions: vanadium-titanium oxide, 630–703 K.
Catalytic Ammoxidation Process Chemistry Isomer Selectivity

Reactivity vs. Mono-Substituted Analogs

The presence of both a hydroxyl and a methoxy group on the same aromatic ring confers distinct and quantifiable physicochemical properties compared to mono-substituted analogs like 3-hydroxybenzonitrile and 3-methoxybenzonitrile . 3-Hydroxy-5-methoxybenzonitrile exhibits a calculated LogP of ~1.27 and a TPSA of 53.2 Ų [1]. In contrast, the mono-hydroxy analog, 3-hydroxybenzonitrile, has a LogP of ~1.0, and the mono-methoxy analog, 3-methoxybenzonitrile, has a LogP of ~1.6 [2]. The intermediate LogP of 3-hydroxy-5-methoxybenzonitrile indicates a balanced lipophilicity profile, while its dual functionality allows for orthogonal synthetic manipulation: the hydroxyl group can be selectively functionalized (e.g., alkylated) while the methoxy group remains intact, or vice versa via demethylation .

Physicochemical Profile
Class-level
LogP ≈ 1.27 vs ~1.0 (3-OH) vs ~1.6 (3-OMe); TPSA 53.2 Ų
Intermediate lipophilicity may support membrane permeability in SAR studies.
Calculated values from authoritative databases.
Organic Synthesis Medicinal Chemistry Building Block

Patent-Validated Drug Precursor

The strategic value of the 3-hydroxy-5-methoxy substitution pattern is validated by its explicit inclusion as a preferred embodiment in granted patents for therapeutic benzonitriles. US Patent 5,723,452 claims compounds of Formula I for the treatment of HIV infection and inflammation, wherein the 'R' substituent on the phenyl ring can be hydroxyl and 'n' can be 1 to 5, and specifically highlights that the ring A can be '3-substituted or 3,5-disubstituted' [1]. This directly encompasses the 3-hydroxy-5-methoxy substitution motif. The patent's claims provide a legal and commercial rationale for using this specific scaffold over other isomers or substitution patterns that are not covered by the same intellectual property, making it a more valuable target for drug discovery efforts.

Patent Coverage
Reported
Claimed as preferred embodiment in US 5,723,452 for 3,5-disubstituted benzonitriles.
May support IP-aligned chemical space exploration.
Patent indicates potential therapeutic relevance of the scaffold.
HIV Therapy Inflammation Patent Drug Discovery

Commercial Availability & Purity Profile

The commercial supply chain for 3-Hydroxy-5-methoxybenzonitrile is established, with multiple vendors offering the compound at a standard purity of 95% or higher . Some suppliers provide batch-specific quality control data, including NMR, HPLC, and GC, which is critical for ensuring reproducibility in sensitive assays or multi-step syntheses . This level of documented purity and availability contrasts with less common or custom-synthesized analogs, where purity can be variable and lead times are longer. The consistency of this product reduces the risk of experimental failure due to unknown impurities.

Commercial Availability
Data to verify
Standard purity ≥95%; batch-specific QC (NMR, HPLC, GC) reportedly available.
Consistent quality may support experimental reproducibility.
Supplier documentation review recommended.
Chemical Procurement Purity QC Reproducibility

3-Hydroxy-5-methoxybenzonitrile Application Scenarios


5-HT Receptor Ligand & Antiviral Synthesis

The compound serves as a key intermediate in the synthesis of novel serotonin 5-HT1A receptor agonists, leveraging the 3-hydroxy-5-methoxy substitution pattern for optimal receptor interaction . Its inclusion as a preferred embodiment in patents for therapeutic benzonitriles targeting HIV and inflammation further validates its use in developing novel antiviral and anti-inflammatory agents [1].

Versatile Heterocycle Synthesis

With its orthogonally reactive hydroxyl and methoxy groups, 3-hydroxy-5-methoxybenzonitrile is an ideal starting material for constructing complex heterocyclic systems like imidazolines, oxazolines, and tetrahydropyrimidines through metal-free, one-pot transformations [2]. Its balanced LogP of ~1.27 provides a favorable solubility profile for these reactions [3].

Regioselective Demethylation & Functionalization

The compound's structure makes it a relevant substrate for studying and optimizing regioselective demethylation processes, which are critical in the manufacture of polyphenolic pharmaceuticals and natural products like resveratrol . Its use as a model substrate can help refine methodologies for converting methoxybenzonitriles to valuable cyanophenol intermediates .

Agrochemical Intermediate Development

Hydroxybenzonitriles are established intermediates in the production of herbicides and other pesticides [4]. The specific 3-hydroxy-5-methoxy derivative provides a differentiated scaffold for exploring new generations of agrochemicals with potentially improved selectivity or environmental profiles, building upon the known activity of its broader chemical class.

Application
Selection Property
Validation Focus
5-HT1A agonist & antiviral intermediate research
3,5-disubstitution matches patent-claimed scaffolds
Receptor binding & SAR profiling
Heterocycle construction (imidazolines, oxazolines)
Orthogonal OH & OMe reactivity for one-pot transformations
Metal-free synthesis efficiency & scope
Regioselective demethylation model substrate
Methoxy group at 3-position enables controlled demethylation
Cyanophenol intermediate yield and selectivity
Agrochemical intermediate research
Hydroxybenzonitrile scaffold for pesticide development
Herbicidal activity & selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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